
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea, also known as CGP-12177, is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It was first synthesized in the 1970s and has since been extensively used in scientific research due to its unique properties.
Mécanisme D'action
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea acts as a competitive antagonist at beta-adrenergic receptors. It binds to the receptor and prevents the binding of endogenous agonists, such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptor signaling pathway. 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has a higher affinity for the beta-1 adrenergic receptor subtype than the beta-2 adrenergic receptor subtype.
Biochemical and Physiological Effects:
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea can inhibit the activity of adenylate cyclase, an enzyme that plays a key role in the beta-adrenergic receptor signaling pathway. In vivo studies have shown that 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea can decrease heart rate, blood pressure, and cardiac contractility. Additionally, 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has been shown to have effects on lipid metabolism and insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has several advantages for use in lab experiments. It is a highly selective beta-adrenergic receptor antagonist, which allows for specific targeting of beta-adrenergic receptors. Additionally, it has a long half-life, which allows for sustained effects in vivo. However, there are also limitations to the use of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea in lab experiments. It has low solubility in water, which can limit its use in certain experimental conditions. Additionally, it has been shown to have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea. One area of research is the development of new beta-adrenergic receptor antagonists with improved properties, such as increased solubility and selectivity. Another area of research is the use of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea in the study of beta-adrenergic receptor regulation and signaling pathways. Additionally, 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea could be used in the development of new treatments for conditions such as heart failure and metabolic disorders.
Méthodes De Synthèse
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea can be synthesized using a multi-step chemical process. The synthesis begins with the reaction of 3-chlorophenylacetonitrile with ethylene oxide to form 3-(3-chlorophenyl)-3-hydroxypropionitrile. This intermediate is then reacted with phenoxyethylamine to form 3-(2-phenoxyethyl)-3-(3-chlorophenyl)-3-hydroxypropionitrile. The final step involves the reaction of this intermediate with urea to form 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea.
Applications De Recherche Scientifique
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has been extensively used in scientific research as a tool to study beta-adrenergic receptors. It has been used to characterize the properties of beta-adrenergic receptors in various tissues, including the heart, lungs, and brain. 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has also been used to study the regulation of beta-adrenergic receptors and their signaling pathways. Additionally, 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has been used to study the effects of beta-adrenergic receptor agonists and antagonists on various physiological processes, including heart rate, blood pressure, and metabolism.
Propriétés
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-15-6-4-5-14(13-15)17(22)9-10-20-18(23)21-11-12-24-16-7-2-1-3-8-16/h1-8,13,17,22H,9-12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUNOPSWSMIGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934461.png)
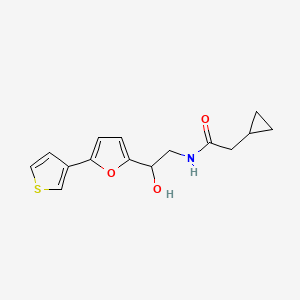
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)
![Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate](/img/structure/B2934469.png)
![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2934471.png)

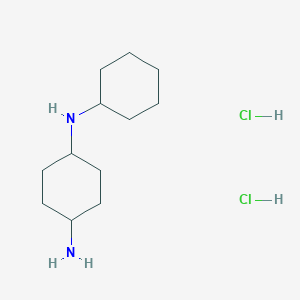
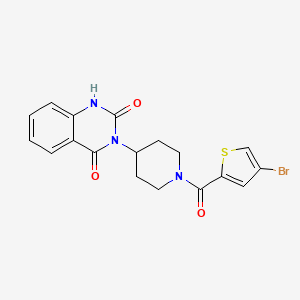
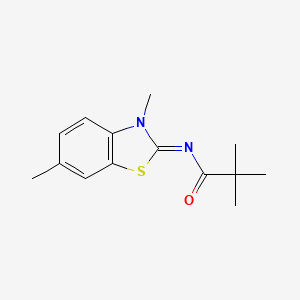
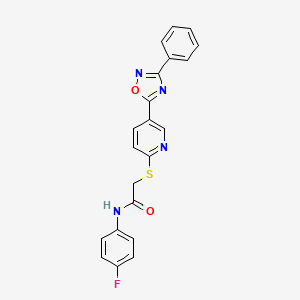
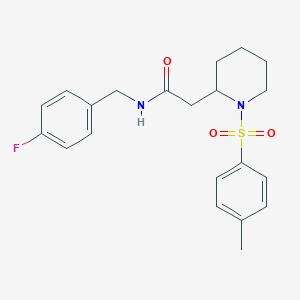
![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)
![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)